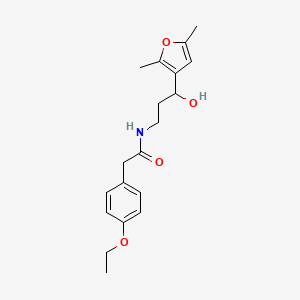

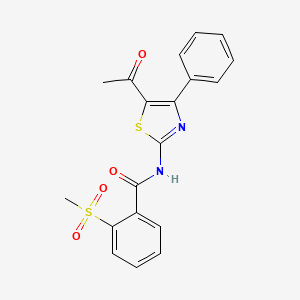

![molecular formula C16H20N2O2S2 B2398638 1-allyl-3-(4-ethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide CAS No. 831240-76-7](/img/structure/B2398638.png)

1-allyl-3-(4-ethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-allyl-3-(4-ethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide” is a complex organic molecule. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. It also contains a thieno ring, which is a five-membered ring with one sulfur atom .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the imidazole ring, possibly through a cyclization reaction. The thieno ring could be formed through a similar process. The allyl and ethylphenyl groups would likely be added through substitution reactions .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The imidazole and thieno rings would likely contribute to the compound’s stability and reactivity .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the imidazole and thieno rings, as well as the allyl and ethylphenyl groups. The compound could potentially undergo a variety of reactions, including substitution and addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple rings could increase the compound’s stability and potentially its boiling and melting points .Scientific Research Applications

Synthesis and Chemical Properties

1-Allyl-3-(4-ethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide and related compounds have been studied for their synthesis and chemical properties. The synthesis of similar bicyclic condensed derivatives of 3-thiolene 1,1-dioxide is utilized as intermediates in the production of analogs of quinodmaethanes, which are introduced as dienes in the Diels-Alder reaction. This indicates the compound's relevance in organic synthesis and chemical reactions (Makarenko et al., 1995).

Medicinal Chemistry and Biological Activity

Research has been conducted on similar compounds in the field of medicinal chemistry. For instance, 1-(2-Thienylalkyl)imidazole-2(3H)-thiones, which share structural similarities, are studied as competitive inhibitors of dopamine beta-hydroxylase, demonstrating the utility of thiophene in designing potent competitive inhibitors of this enzyme. Such studies highlight the potential biological activity and medicinal applications of these compounds (McCarthy et al., 1990).

Materials Science Applications

In the field of materials science, similar compounds have been investigated for their potential applications. For example, a terthiophene-based imidazole luminophore, which is structurally related, has been synthesized and studied for its photophysical properties. Its use in the creation of a metal-organic framework that exhibits both ligand-based emission and metal-based magnetic behaviors suggests potential applications in materials science, particularly in the development of new luminescent materials and magnetic materials (Wang et al., 2021).

Future Directions

Mechanism of Action

Mode of Action

Based on its structural similarity to other thieno[3,4-d]imidazole derivatives, it may interact with its targets by forming covalent bonds, leading to changes in the target’s function .

Biochemical Pathways

Without specific knowledge of the compound’s targets, it’s challenging to determine the exact biochemical pathways affected by this compound

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown

properties

IUPAC Name |

3-(4-ethylphenyl)-5,5-dioxo-1-prop-2-enyl-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2S2/c1-3-9-17-14-10-22(19,20)11-15(14)18(16(17)21)13-7-5-12(4-2)6-8-13/h3,5-8,14-15H,1,4,9-11H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVXIXCWTNABXHN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=S)CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(propan-2-yl)phenyl]acetamide](/img/no-structure.png)

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-phenoxypropanamide](/img/structure/B2398561.png)

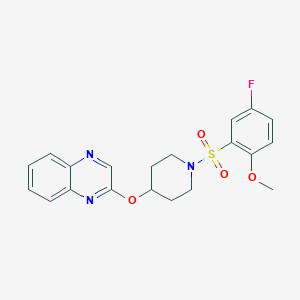

![2-(2-chlorophenyl)-5-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2398566.png)

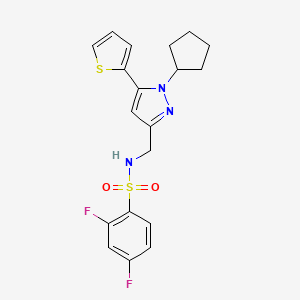

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]furan-2-carboxamide](/img/structure/B2398568.png)

![3-(9-chloro-5-(5-methylfuran-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2398571.png)

![5-Cyclohexyl-3-[(4-methoxyphenyl)methyl]-1,3,5-thiadiazinane-2-thione](/img/structure/B2398575.png)

![2-amino-1-(3-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2398577.png)